molecular formula C14H18FNO2 B1459680 methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate CAS No. 1461698-11-2

methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate

Cat. No. B1459680
CAS RN: 1461698-11-2
M. Wt: 251.3 g/mol
InChI Key: AQVQMPFPMLZLHT-YNODCEANSA-N
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Description

“Methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C14H18FNO2 . It has a molecular weight of 251.30 . This compound is used for research purposes .

Scientific Research Applications

Antibacterial Properties

"Methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate" and related compounds have been studied for their antibacterial properties. For instance, Bouzard et al. (1992) synthesized a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and found them to have promising in vitro and in vivo antibacterial activities. These activities were particularly enhanced with certain substitutions, such as a (3S)-3-amino-pyrrolidine, which greatly improved the in vitro and in vivo activity of the 5-methyl derivative (Bouzard et al., 1992).

Cancer Treatment Applications

Compounds similar to "this compound" have been explored as potential treatments for cancer. An example is the work by ロバート ヘンリー,ジェームズ (2006), who investigated an Aurora kinase inhibitor that inhibits Aurora A, suggesting potential usefulness in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Stereochemistry

The synthesis and determination of absolute configuration of similar compounds have been a subject of interest. Procopiou et al. (2016) conducted studies on racemic N-CBZ-3-fluoropyrrolidine-3-methanol and identified the absolute configuration of its enantiomers through vibrational circular dichroism and chemical synthesis. They also explored exchanging CBZ protecting group and oxidation reactions to establish the stereochemistry of the resulting compounds (Procopiou et al., 2016).

Fluoroquinolone Antibiotics

Another application is in the development of fluoroquinolone antibiotics. Lall et al. (2012) described the stereoselective synthesis of an intermediate compound used in the preparation of PF-00951966, a fluoroquinolone antibiotic for treating respiratory tract infections. Their work highlights the importance of specific intermediates in the pharmaceutical synthesis process (Lall et al., 2012).

Influenza Neuraminidase Inhibitors

Wang et al. (2001) discovered a potent inhibitor of influenza neuraminidase, using a compound with a core structure similar to "this compound." Their research aimed at combating influenza virus strains, further illustrating the broad potential of these compounds in medical research (Wang et al., 2001).

properties

IUPAC Name

methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-11(12-6-4-3-5-7-12)16-9-8-14(15,10-16)13(17)18-2/h3-7,11H,8-10H2,1-2H3/t11-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVQMPFPMLZLHT-YNODCEANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C2)(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CCC(C2)(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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